molecular formula C12H26O B14421750 (3R)-3-Methylundecan-1-OL CAS No. 84567-94-2

(3R)-3-Methylundecan-1-OL

Katalognummer: B14421750
CAS-Nummer: 84567-94-2
Molekulargewicht: 186.33 g/mol
InChI-Schlüssel: CTVPPKBJEDDIHQ-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-Methylundecan-1-OL: is an organic compound with the molecular formula C12H26O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is part of the family of long-chain alcohols, which are known for their applications in various fields, including perfumery, flavoring, and as intermediates in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Methylundecan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (3R)-3-Methylundecan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of the corresponding aldehyde or ketone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.

Analyse Chemischer Reaktionen

Types of Reactions: (3R)-3-Methylundecan-1-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: (3R)-3-Methylundecanoic acid.

    Reduction: (3R)-3-Methylundecane.

    Substitution: (3R)-3-Methylundecyl chloride.

Wissenschaftliche Forschungsanwendungen

Chemistry: (3R)-3-Methylundecan-1-OL is used as an intermediate in the synthesis of various organic compounds. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure substances.

Biology: In biological research, this compound is studied for its potential role in cell signaling and as a component in the synthesis of biologically active molecules.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and as a solvent in various chemical processes.

Wirkmechanismus

The mechanism of action of (3R)-3-Methylundecan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic alkyl chain allows the compound to interact with lipid membranes, potentially affecting membrane fluidity and function.

Vergleich Mit ähnlichen Verbindungen

    (3S)-3-Methylundecan-1-OL: The enantiomer of (3R)-3-Methylundecan-1-OL, which has similar chemical properties but different biological activities due to its chiral nature.

    Undecan-1-OL: A straight-chain alcohol with similar physical properties but lacking the methyl group at the third position.

    (3R)-3-Methylundecanoic Acid: The oxidized form of this compound, which has different chemical reactivity and applications.

Uniqueness: The uniqueness of this compound lies in its chiral nature and the presence of a methyl group at the third position, which imparts specific stereochemical properties and reactivity. This makes it valuable in asymmetric synthesis and applications requiring enantiomerically pure compounds.

Eigenschaften

CAS-Nummer

84567-94-2

Molekularformel

C12H26O

Molekulargewicht

186.33 g/mol

IUPAC-Name

(3R)-3-methylundecan-1-ol

InChI

InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-12(2)10-11-13/h12-13H,3-11H2,1-2H3/t12-/m1/s1

InChI-Schlüssel

CTVPPKBJEDDIHQ-GFCCVEGCSA-N

Isomerische SMILES

CCCCCCCC[C@@H](C)CCO

Kanonische SMILES

CCCCCCCCC(C)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.